molecular formula C14H10BrClN2 B15057006 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole

Cat. No.: B15057006
M. Wt: 321.60 g/mol
InChI Key: YCBYRQCGMRFXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and materials science. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its structural resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological polymers . The specific substitutions at the 5, 7, and 2-positions with bromo, chloro, and p-tolyl groups, respectively, are designed to fine-tune the molecule's electronic properties, binding affinity, and steric profile. In anticancer research, benzimidazole derivatives are investigated for their ability to act through various mechanisms, including topoisomerase inhibition, DNA intercalation, and as protein kinase inhibitors . The structural motif of this compound makes it a valuable intermediate for synthesizing more complex molecules for targeted therapy development in precision medicine. Beyond pharmaceutical applications, this and similar substituted benzimidazoles serve as key precursors in synthesizing organic materials with non-linear optical (NLO) properties . These properties are critical for applications in telecommunication, optical information processing, and optical computing. The bromo and chloro halogens on the benzimidazole ring make it a versatile building block for further functionalization via cross-coupling reactions, such as Chan-Lam N-arylation, to create a diverse array of compounds for structure-activity relationship (SAR) studies . Handling & Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for detailed handling information. Note: Specific data on this exact compound (CAS 16429-33-7) is limited in the public domain. The information provided is based on the profile of its close structural analogue, 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole, and the well-established properties of the benzimidazole chemical class .

Properties

Molecular Formula

C14H10BrClN2

Molecular Weight

321.60 g/mol

IUPAC Name

6-bromo-4-chloro-2-(4-methylphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H10BrClN2/c1-8-2-4-9(5-3-8)14-17-12-7-10(15)6-11(16)13(12)18-14/h2-7H,1H3,(H,17,18)

InChI Key

YCBYRQCGMRFXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct halogenation using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of benzimidazole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole 5-Br, 7-Cl, 2-(p-tolyl) 321.60 Synthetic intermediate; hydrophobic due to p-tolyl group
5-Bromo-2-methyl-1H-benzimidazole 5-Br, 2-Me 211.06 Moderate solubility in organic solvents; potential antifungal activity
6-Bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole 6-Br, 2-pyrazolyl 375.22 Anticancer activity (IC₅₀ < 10 µM against A-549, MCF-7, HeLa)
5,6-Dibromo-1H-benzo[d]imidazole 5-Br, 6-Br 280.88 High halogen content; potential reactivity in cross-coupling reactions
2-(5-(p-Tolyl)-1H-pyrrol-2-yl)-1H-benzo[d]imidazole 2-pyrrolyl, 5-p-tolyl 299.35 Blue fluorescence (φFL = 0.75); OLED candidate

Key Observations:

  • Solubility : The p-tolyl group in the target compound increases hydrophobicity, reducing water solubility relative to smaller substituents like methyl .
  • Optical Properties : Analogs with aryl-pyrrole substituents (e.g., compound 5c in ) exhibit strong fluorescence, whereas the target compound’s halogenation may quench emission, redirecting its utility toward catalysis or pharmaceuticals .

Biological Activity

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

The synthesis of this compound typically involves the reaction of various substituted anilines with appropriate halogenated benzimidazole derivatives. The methods often utilize transition metal catalysis to facilitate the formation of the desired heterocyclic structure.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, the compound this compound has been evaluated for its effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives range from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .
  • Biofilm Inhibition : These compounds also show promising results in inhibiting biofilm formation, particularly against Staphylococcus aureus and Escherichia coli, which is crucial in preventing chronic infections .
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus4
This compoundEscherichia coli8

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The compound under review has shown promising results in various cancer cell lines.

  • Cell Lines Tested : Studies have included MCF7 (breast cancer) and HL-60 (leukemia) cell lines.
  • IC50 Values : The IC50 values for the compound indicate effective cytotoxicity, with values reported as low as 3 µM in certain studies .
Cell LineIC50 (µM)
MCF73
HL-605

The biological activity of benzimidazole derivatives can be attributed to their ability to interact with biological targets such as DNA gyrase and dihydrofolate reductase (DHFR). These interactions disrupt essential cellular processes, leading to cell death in pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus, outperforming traditional antibiotics such as Ciprofloxacin .
  • Anticancer Screening : Another investigation focused on the anticancer properties of this compound, revealing that it effectively inhibited cell proliferation in breast cancer cells with a notable reduction in viability at low concentrations .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole, and how do reaction conditions impact yield?

  • Methodology :

  • Photochemical synthesis using W–ZnO@NH2–CBB as a catalyst achieves high yields (e.g., 86% for analogous compounds) under mild conditions (room temperature, ethanol solvent) .
  • One-pot condensation with lanthanum chloride (LaCl₃) as a catalyst is effective for benzimidazole derivatives, requiring 2-4 hours at 80°C in ethanol .
  • Optimization : Monitor reaction progress via TLC (Rf ~0.65–0.83 for similar derivatives) and purify via column chromatography using ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Characterization workflow :

  • FTIR : Identify key functional groups:
  • C=N stretching (1611–1618 cm⁻¹ for imidazole ring).
  • C-Br (590–592 cm⁻¹) and C-Cl (745 cm⁻¹) vibrations .
  • ¹H NMR : Expect aromatic protons at δ 7.15–8.35 ppm (integration matches substituents) and methyl groups (p-tolyl) at δ 2.37–2.64 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 306.9633 for bromo/chloro analogs) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

  • Protocol :

  • DFT : Optimize geometry using B3LYP/6-31G* to calculate electronic properties (e.g., HOMO-LUMO gaps) and stability .
  • Molecular docking : Dock into EGFR (PDB: 1M17) using AutoDock Vina. Key interactions include halogen bonds (Br/Cl with Lys745) and π-π stacking (p-tolyl with Phe723) .
  • ADMET prediction : Use SwissADME to assess logP (~3.5, moderate lipophilicity) and CYP2D6 inhibition risk .

Q. What structural modifications enhance the anticancer or antimicrobial activity of benzimidazole derivatives?

  • SAR insights :

  • Halogen positioning : 5-Bromo and 7-chloro substituents improve DNA intercalation and topoisomerase inhibition compared to non-halogenated analogs .
  • p-Tolyl group : Enhances hydrophobic interactions in kinase binding pockets (e.g., EGFR) .
  • Antimicrobial optimization : Analogous compounds with 4-chlorophenyl or 4-bromophenyl substituents show MIC values <10 µM against S. aureus .

Q. How can crystallography tools (e.g., SHELX, ORTEP) resolve structural ambiguities in benzimidazole derivatives?

  • Workflow :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • SHELXL refinement : Apply TWIN/BASF commands for twinned data. R1 values <0.05 indicate high precision .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder (e.g., methyl/p-tolyl rotamers) .

Q. How to address contradictions in cytotoxicity data for halogenated benzimidazoles across studies?

  • Analysis framework :

  • Experimental variables : Compare cell lines (e.g., MCF-7 vs. HepG2), assay protocols (MTT vs. SRB), and compound purity (HPLC >95% required) .
  • Solubility factors : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity artifacts .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to confirm significance .

Methodological Challenges

Q. How to optimize reaction conditions when scaling up synthesis?

  • Key parameters :

  • Catalyst loading : Reduce W–ZnO@NH2–CBB from 10 mol% to 5 mol% for cost efficiency without compromising yield (>80%) .
  • Solvent choice : Ethanol outperforms DMF in reducing byproducts (e.g., dimerization) for halogenated derivatives .
  • Temperature control : Maintain 80°C ±2°C to prevent decomposition of bromo/chloro intermediates .

Q. What precautions are critical for handling hygroscopic or light-sensitive intermediates?

  • Best practices :

  • Storage : Use amber vials under argon at –20°C for bromo-chloro intermediates .
  • Handling : Perform reactions in gloveboxes with <1 ppm O₂/H₂O for air-sensitive steps .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.